molecular formula C11H20Cl2N4O B2722133 [(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2402789-05-1

[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2722133
CAS No.: 2402789-05-1
M. Wt: 295.21
InChI Key: GRZVTGUPYPVTJT-HSTMFJOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2361610-43-5 . It has a molecular weight of 295.21 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .


Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 295.21 . It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Scaffold for Drug Discovery

  • Hexahydro-2H-thieno[2,3-c]pyrrole, which shares structural motifs with the queried compound, is proposed as a polar scaffold for constructing compound libraries in the search for new drugs. This approach demonstrates the potential of using such scaffolds for generating libraries of 3D-shaped molecules, indicating the relevance of the queried compound in drug discovery processes (Yarmolchuk et al., 2011).

Synthesis and Process Research

  • The synthesis and optimization of processes for producing 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, highlight the importance of structural analogs in the development of pharmaceutical compounds. This emphasizes the role of chemical synthesis research in advancing drug development (Guo Lei-ming, 2012).

Antiviral Activity

  • Studies on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share the pyrimidine core with the queried compound, have shown marked inhibitory activity against retroviruses, demonstrating the potential for compounds with similar structures to be used in antiviral research (Hocková et al., 2003).

Chemical Synthesis Innovations

  • The development of novel syntheses for compounds like 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates the innovation in chemical synthesis strategies, which could be applicable to the synthesis and functionalization of the queried compound (Ghelfi et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

[(2R,4R)-4-methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8-3-4-13-11(14-8)15-7-10(16-2)5-9(15)6-12;;/h3-4,9-10H,5-7,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZVTGUPYPVTJT-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(CC2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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